![molecular formula C19H22FN3O B7642442 [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone, also known as FMPD, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. FMPD belongs to the class of diazepines, which have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone involves its interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This compound binds to the benzodiazepine site of GABA receptors, enhancing the activity of GABA and increasing the inhibition of neuronal activity. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It increases the activity of GABA receptors, leading to increased inhibition of neuronal activity. It also modulates the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation. This compound has been shown to have minimal side effects and a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone for lab experiments is its selectivity for GABA receptors, which allows for the study of the specific effects of GABA receptor modulation. This compound has also been shown to have minimal side effects and a favorable pharmacokinetic profile, making it a reliable tool compound. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the study of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone. One direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Another direction is the study of its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, the development of new analogs of this compound with improved selectivity and efficacy could lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone involves a multistep process that starts with the reaction between 5-fluoro-2-methylbenzylamine and 4-chloropyridine-2-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. This compound has also been studied for its potential use as a tool compound in neuroscience research, as it can modulate the activity of GABA receptors, which are important targets for many drugs used in the treatment of neurological disorders.
Propiedades
IUPAC Name |
[4-[(5-fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15-3-4-18(20)13-17(15)14-22-9-2-10-23(12-11-22)19(24)16-5-7-21-8-6-16/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWMYMCJSAXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

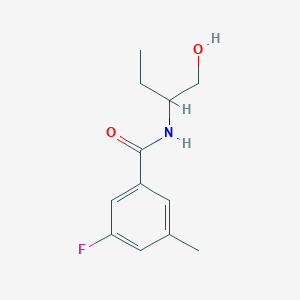
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
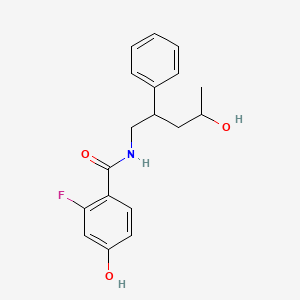
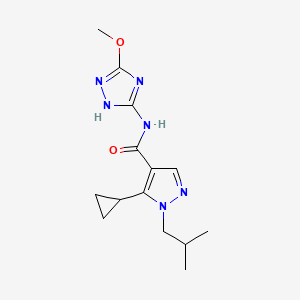

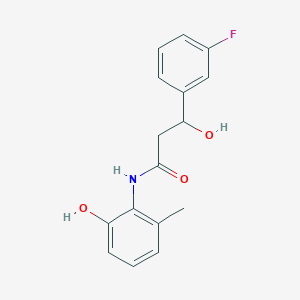
![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
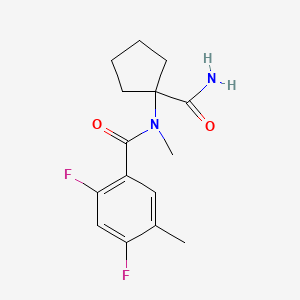
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)